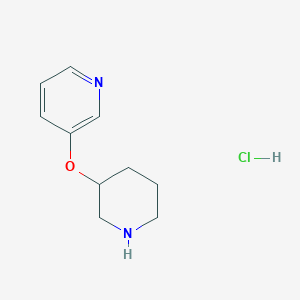![molecular formula C7H5ClN2O B1465091 5-Chlor-1H-pyrrolo[2,3-b]pyridin-6-ol CAS No. 1190321-69-7](/img/structure/B1465091.png)
5-Chlor-1H-pyrrolo[2,3-b]pyridin-6-ol
Übersicht
Beschreibung
5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is a halogenated heterocyclic compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
Target of Action
It is known that similar compounds act by inhibiting multiple receptor tyrosine kinases .
Mode of Action
It is likely that it interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that similar compounds can affect various pathways, leading to downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound .
Result of Action
It is known that similar compounds can have various effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of potent VEGFR-2 inhibitors . It interacts with enzymes and proteins involved in these pathways, such as receptor tyrosine kinases. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been identified as an intermediate in the synthesis of Venetoclax, a selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .
Molecular Mechanism
At the molecular level, 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of specific enzymes, such as receptor tyrosine kinases, by binding to their active sites . This binding can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage thresholds is essential for optimizing its use in research and potential therapeutic applications.
Metabolic Pathways
5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical environment within cells.
Transport and Distribution
Within cells and tissues, 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation, which are critical for its biological activity.
Subcellular Localization
The subcellular localization of 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol typically involves the halogenation of pyrrolopyridine derivatives. One common method includes the reaction of 1H-pyrrolo[2,3-b]pyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dechlorinated pyrrolopyridine derivatives.
Substitution: Amino or thio-substituted pyrrolopyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-ol
- 5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
- 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit multiple receptor tyrosine kinases, including CSF-1R and FGFRs, sets it apart from other similar compounds, making it a valuable candidate for therapeutic development .
Eigenschaften
IUPAC Name |
5-chloro-1,7-dihydropyrrolo[2,3-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-3-4-1-2-9-6(4)10-7(5)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOFWBHQWOFZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=C(C(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465008.png)
![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1465011.png)







![8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1465023.png)


![Methyl 2-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1465029.png)

